4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide
Description
IUPAC Nomenclature and Systematic Identification
The compound comprises two distinct moieties connected via a salt or coordination complex.
First component :
4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid
- Parent hydride : Naphthalene (bicyclic system).
- Substituents :
- Position 1 : Methyl group attached to a second naphthalene moiety.
- Second naphthalene :
- Position 3: Carboxy group (–COOH).
- Position 2: Hydroxy group (–OH).
- Primary naphthalene :
- Position 3: Hydroxy group (–OH).
- Position 2: Carboxy group (–COOH).
- Systematic name : Derived through substitutive nomenclature, prioritizing carboxyl groups over hydroxyls. The methyl-bridged naphthalene system is numbered to minimize locants, yielding 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid.
Second component :
N'-[2-(Diethylamino)ethyl]-4-ethoxybenzenecarboximidamide
- Parent hydride : Benzene.
- Substituents :
- Position 4 : Ethoxy group (–OCH2CH3).
- Carboximidamide group : –C(=NH)–NH– substituted at position 1.
- N-substituent : 2-(Diethylamino)ethyl group (–CH2CH2N(CH2CH3)2).
- Systematic name : Constructed using functional class nomenclature for amidines, resulting in N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide.
Crystallographic Analysis and Three-Dimensional Conformation
While single-crystal data for this compound are unavailable, analogous structures provide insights:
- Pamoic acid (4,4′-methylenebis(3-hydroxy-2-naphthoic acid)), a related bis-naphthoic acid, crystallizes in space group C2/c with intramolecular O–H⋯O hydrogen bonds and R22(8) intermolecular motifs along the c-axis.
- Predicted conformation :
- The methylene bridge (–CH2–) between naphthalene rings imposes a near-planar arrangement, stabilized by π-π stacking.
- Carboxylic acid groups likely form intermolecular hydrogen bonds, creating chains or sheets.
- The benzenecarboximidamide moiety may adopt a staggered conformation, with the diethylamino group oriented to minimize steric hindrance.
Tautomeric Forms and Resonance Stabilization Mechanisms
Naphthoic acid component :
- Keto-enol tautomerism : The 2-hydroxy group on the naphthalene ring may tautomerize, forming a ketone (Figure 1a). However, resonance stabilization via conjugation with the aromatic system favors the enol form.
- Carboxylic acid resonance : The –COOH group exhibits resonance between O–H and C=O, delocalizing negative charge onto the oxygen (Figure 1b).
Benzenecarboximidamide component :
- Amidine tautomerism : Exists as equilibrium between protonated (NH–C(=NH)–) and unprotonated (N=C(NH2)–) forms. The diethylaminoethyl group enhances basicity, stabilizing the protonated form in acidic conditions.
- Resonance stabilization : The amidine group delocalizes electrons across N–C–N, forming a conjugated system (Figure 1c).
Key stabilization factors :
Comparative Analysis with Structurally Related Naphthoic Acid Derivatives
Structural implications :
- Acidity : The target compound’s multiple –COOH and –OH groups (pKa ~2–5) enhance solubility in polar solvents compared to 1- or 2-naphthoic acid.
- Basicity : The amidine moiety (pKa ~10–12) introduces pH-dependent solubility, enabling salt formation.
- Thermal stability : The rigid naphthalene framework and hydrogen-bonding network likely increase melting point (>250°C) relative to monomeric naphthoic acids.
Functional comparisons :
- Unlike 1-naphthoic acid, the methylene bridge in the target compound prevents free rotation, enforcing a planar geometry critical for π-π interactions.
- The amidine group’s basicity contrasts with the neutral carboxamide in compounds like N-[2-(diethylamino)ethyl]-4-ethoxybenzamide, enabling diverse coordination chemistry.
Properties
CAS No. |
125575-08-8 |
|---|---|
Molecular Formula |
C38H41N3O7 |
Molecular Weight |
651.7 g/mol |
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide |
InChI |
InChI=1S/C23H16O6.C15H25N3O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-4-18(5-2)12-11-17-15(16)13-7-9-14(10-8-13)19-6-3/h1-10,24-25H,11H2,(H,26,27)(H,28,29);7-10H,4-6,11-12H2,1-3H3,(H2,16,17) |
InChI Key |
QKBGMJGOMHGKOE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN=C(C1=CC=C(C=C1)OCC)N.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of the Carboximidamide Backbone
- Alkylation : A benzenecarboximidamide precursor undergoes alkylation with 2-(diethylamino)ethyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the diethylaminoethyl group.
- Amidation : The ethoxy group is introduced via nucleophilic substitution using ethyl bromide or similar reagents under reflux conditions.
Step 2: Salt Formation
- The free base is treated with hydrochloric acid in anhydrous ethanol to form the hydrochloride salt, enhancing stability and solubility.
| Parameter | Value/Details |
|---|---|
| Temperature | 60–80°C (alkylation/amidation) |
| Solvent | Ethanol, DMF, or THF |
| Reaction Time | 6–12 hours |
| Yield | ~65–75% (after purification) |
Final Salt Formation
The two components are combined in a 1:1 molar ratio in a polar aprotic solvent (e.g., DMSO or DMF) under inert atmosphere. The mixture is stirred at 50–60°C for 24 hours, followed by solvent evaporation and drying under vacuum.
| Property | Value/Technique |
|---|---|
| Melting Point | >250°C (decomposes) |
| Purity | >98% (HPLC) |
| Spectral Confirmation | FT-IR (carboxyl C=O at 1680 cm⁻¹), 1H NMR (naphthalene protons at δ 6.8–8.2) |
Industrial-Scale Considerations
- Process Optimization : Continuous flow reactors improve yield and reduce reaction times for the carboximidamide component.
- Waste Management : Acidic byproducts from salt formation require neutralization before disposal.
Chemical Reactions Analysis
Types of Reactions
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N’-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the naphthalene rings can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
The compound features a complex structure that combines naphthalene and benzenecarboximidamide moieties. This unique combination imparts distinct chemical and biological properties, making it a valuable candidate for various applications.
Chemistry
In the field of chemistry, this compound serves as a building block for the synthesis of more complex organic molecules. Its functional groups facilitate various chemical reactions, including oxidation, reduction, and electrophilic substitution.
Synthetic Routes
The synthesis typically involves multi-step organic reactions. One common method is the condensation of 2-naphthol with aromatic aldehydes and amines under solvent-free conditions using catalysts such as triethanolammonium acetate.
Biology
The compound is being investigated for its antimicrobial properties . Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
Medicine
In medical research, this compound is explored for its therapeutic potential in treating various diseases. Its mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzyme activity associated with disease pathways.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited cytotoxic effects against cancer cell lines, suggesting its potential use in cancer therapy.
Industry
In industrial applications, the compound is utilized in the development of new materials and chemical processes . Its unique properties can enhance the performance of materials used in various applications, from coatings to pharmaceuticals.
Similar Compounds
| Compound Name | Unique Features |
|---|---|
| 4-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methyl-1H-pyrazol-5-ol | Different functional groups affecting reactivity |
| (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide | Varying biological activities |
The uniqueness of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid; N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide lies in its specific combination of naphthalene and benzenecarboximidamide moieties.
Mechanism of Action
The mechanism of action of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N’-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations :
- Pamoic acid is distinct in its dicarboxylic acid structure and diagnostic utility, unlike carboximidamide/carboxamide analogs, which prioritize nitrogen-rich motifs for receptor binding .
- The diethylaminoethyl group in the second compound mirrors solubilizing side chains in compounds like 4-ethyl-N,N-dimethylnaphthalenamine , but its carboximidamide core differentiates it from amide-based drugs (e.g., VU series).
Pharmacological Data
Key Differences :
Q & A
Q. Characterization :
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., -OH, -COOH) through characteristic absorption bands (e.g., ~3400 cm⁻¹ for hydroxyl groups) .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns (e.g., molecular ion peaks matching calculated values like 200.1439 for C₁₄H₁₈N derivatives) .
How can computational methods optimize the synthesis conditions for this compound?
Advanced Research Question
Computational Design :
Integrate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. The ICReDD approach combines reaction path searches with experimental feedback, reducing trial-and-error cycles . For instance, AI-driven platforms like COMSOL Multiphysics can simulate reaction kinetics and optimize parameters such as temperature, solvent choice, and catalyst loading .
Q. Key Steps :
Use computational tools to model steric and electronic effects of substituents (e.g., ethoxy vs. diethylamino groups).
Validate predictions with small-scale experiments, adjusting variables like reaction time or base concentration .
What analytical methods are suitable for confirming purity and structural integrity?
Basic Research Question
Analytical Workflow :
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges to isolate the compound from complex matrices, followed by LC-MS/MS for quantification .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., resolving power >20,000) to distinguish from isobaric impurities.
- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and confirm substitution patterns .
How can design of experiments (DOE) minimize trial-and-error in synthesis optimization?
Advanced Research Question
DOE Application :
Adopt factorial or response surface designs to systematically vary parameters (e.g., catalyst amount, solvent ratio). For example:
- Central Composite Design : Optimize Pd catalyst loading (0.5–2 mol%) and reaction temperature (80–120°C) to maximize yield.
- Data Analysis : Use ANOVA to identify significant factors (e.g., NaOtBu concentration has a p-value <0.05) and generate predictive models .
Case Study :
In a naphthalene derivative synthesis, DOE reduced the required experiments by 40% while achieving 88% yield for 4-isobutyl-N,N-dimethylnaphthylamine .
How to resolve contradictions in reaction yields caused by substituent effects?
Advanced Research Question
Mechanistic Analysis :
- Steric vs. Electronic Effects : Lower yields in bulkier substituents (e.g., 44% for 4-ethyl vs. 88% for 4-isobutyl) may arise from steric hindrance during Pd-catalyzed C-H activation .
- Kinetic Studies : Use time-resolved IR or quenching experiments to compare intermediate formation rates.
- Computational Validation : Calculate activation energies for different substituents to rationalize yield discrepancies .
What challenges arise in separating byproducts during synthesis, and how are they addressed?
Advanced Research Question
Separation Challenges :
- Byproduct Formation : Chlorinated or dimerized side products may co-elute during chromatography.
- Mitigation Strategies :
- Membrane Separation Technologies : Employ nanofiltration (e.g., 200–400 Da membranes) to remove low-molecular-weight impurities .
- Gradient Elution : Optimize solvent polarity in HPLC (e.g., 20–80% acetonitrile in water) to resolve structurally similar compounds .
Example :
In Pd-catalyzed reactions, residual Pd can be removed via chelating resins (e.g., SiliaMetS Thiol) to meet purity standards for biological testing .
How can AI-driven platforms enhance reaction scalability and reproducibility?
Advanced Research Question
AI Integration :
- Smart Laboratories : Implement closed-loop systems where real-time MS/NMR data inform automated adjustments (e.g., reagent dosing) .
- Digital Twins : Simulate large-scale reactors using COMSOL Multiphysics to predict mass transfer limitations or hotspots .
Case Study :
AI-optimized protocols reduced batch-to-batch variability in naphthalene carboxamide synthesis by 30% through dynamic control of stirring rates and temperature profiles .
What safety protocols are critical for handling reactive intermediates in this compound’s synthesis?
Basic Research Question
Safety Measures :
- Deactivated Glassware : Treat with 5% dimethyldichlorosilane to prevent analyte adsorption during SPE .
- Hazard Mitigation : Use inert atmosphere gloveboxes for air-sensitive steps (e.g., NaOtBu handling) and ensure fume hoods for volatile solvents (DMF, ethyl acetate) .
How to validate the environmental impact of synthesis byproducts?
Advanced Research Question
Ecotoxicity Assessment :
- Targeted Analysis : Use LC-MS/MS to quantify persistent byproducts (e.g., chloroanilines) in wastewater, with detection limits <0.1 μg/L .
- Biodegradation Studies : Incubate byproducts with activated sludge and monitor degradation via COD (chemical oxygen demand) measurements .
What strategies improve catalytic efficiency in Pd-mediated steps?
Advanced Research Question
Catalyst Optimization :
- Ligand Design : Test phosphine (PPh₃) vs. N-heterocyclic carbene (NHC) ligands to enhance Pd stability.
- Solvent Screening : Compare DMF (polar aprotic) vs. toluene (nonpolar) to balance reaction rate and catalyst leaching .
Data-Driven Approach :
Machine learning models trained on Pd-catalyzed reaction datasets can predict optimal ligand-solvent combinations with >85% accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
